molecular formula C8H7BrClNO2 B13053379 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hcl

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hcl

Cat. No.: B13053379
M. Wt: 264.50 g/mol
InChI Key: TZDUFRKVSULBGC-UHFFFAOYSA-N
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Description

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of amino, bromo, and chloro substituents on a phenylacetic acid backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the bromination and chlorination of phenylacetic acid derivatives, followed by amination. The reaction conditions often require the use of strong acids like hydrochloric acid and controlled temperatures to ensure the selective introduction of bromine and chlorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is often purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo and chloro substituents can be reduced to form dehalogenated products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and chloro groups allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-chlorophenyl)acetic acid: Lacks the bromine substituent, resulting in different chemical and biological properties.

    2-Bromo-2-(2-chlorophenyl)acetic acid:

    2-Amino-2-(5-bromo-2-methylphenyl)acetic acid: The presence of a methyl group instead of chlorine alters its chemical behavior and biological activity.

Uniqueness

2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to the combination of amino, bromo, and chloro substituents, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-amino-2-(5-bromo-2-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

TZDUFRKVSULBGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl

Origin of Product

United States

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